4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse chemical, physical, and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Scientific Research Applications
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the pyrazole ring.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar but without the iodine atom.
4-Iodo-1-methyl-5-phenyl-1H-pyrazole: Similar but with a phenyl group instead of a trifluoromethyl group.
Uniqueness
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to the combination of the iodine and trifluoromethyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3IN3/c1-12-3(5(6,7)8)2(9)4(10)11-12/h1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZZCEGWCFMRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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